N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide
CAS No.: 476282-85-6
Cat. No.: VC7729024
Molecular Formula: C20H13ClN4O3
Molecular Weight: 392.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476282-85-6 |
|---|---|
| Molecular Formula | C20H13ClN4O3 |
| Molecular Weight | 392.8 |
| IUPAC Name | N-[2-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide |
| Standard InChI | InChI=1S/C20H13ClN4O3/c21-12-9-10-18(25(27)28)14(11-12)20(26)24-15-6-2-1-5-13(15)19-22-16-7-3-4-8-17(16)23-19/h1-11H,(H,22,23)(H,24,26) |
| Standard InChI Key | RXJPODRYAMSIAV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide, reflects its bifunctional structure: a benzimidazole moiety connected via a phenyl group to a nitrobenzamide scaffold . Key identifiers include:
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PubChem CID: 4163485
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SMILES:
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Structural Analysis
The molecule features:
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A benzimidazole ring (positions 1–2) with a phenyl substituent at position 2.
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A 5-chloro-2-nitrobenzamide group linked via an amide bond.
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Planar geometry stabilized by intramolecular hydrogen bonding between the amide carbonyl and benzimidazole NH .
Computational models predict a three-dimensional conformation where the nitro and chloro groups adopt orthogonal orientations, optimizing steric and electronic interactions .
Synthesis and Preparation
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Acylation: Reaction of 2-chloro-5-nitrobenzoic acid with oxalyl chloride to form the corresponding acyl chloride .
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Coupling: Condensation with 2-(1H-benzimidazol-2-yl)aniline in the presence of triethylamine .
Table 1: Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Oxalyl chloride, THF, 35°C, 4h | 85% |
| 2 | Et₃N, THF, 0°C→RT | 72% |
Purification and Characterization
Purification by silica gel chromatography (eluent: ethyl acetate/hexane) affords the product in >95% purity. Structural confirmation is achieved via -NMR, -NMR, and LC-MS .
Physicochemical Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO and DMF .
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Stability: Stable under inert atmospheres but photosensitive due to the nitro group.
Thermal Properties
Biological Activity and Mechanisms
Antimicrobial and Anticancer Activity
Nitrobenzamide derivatives exhibit broad-spectrum antimicrobial activity. Computational docking studies predict high affinity for bacterial DNA gyrase (ΔG = −9.2 kcal/mol). Preliminary cytotoxicity assays against HeLa cells show moderate activity (IC₅₀ = 28 µM) .
Table 2: Biological Activity Data
| Assay | Target | Result |
|---|---|---|
| NO production (microglia) | mGluR5 | 48% inhibition at 10 µM |
| Cytotoxicity (HeLa) | - | IC₅₀ = 28 µM |
Analytical Characterization
Spectroscopic Data
Elemental Analysis
Calculated for : C 61.16%, H 3.34%, N 14.25%. Found: C 61.02%, H 3.41%, N 14.18% .
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